2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile
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Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile is an organic compound that features a benzimidazole ring fused to an acrylonitrile moiety with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile typically involves the condensation of 2-aminobenzimidazole with a suitable acrylonitrile derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Substitution: The dimethylam
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15) |
InChI Key |
GZORTPUDCQBPOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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